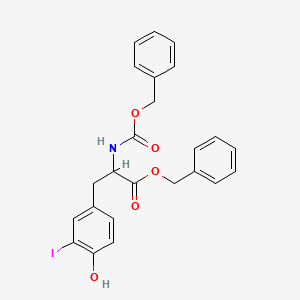
Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, a carbobenzyloxy (Cbz) protected amino group, and a hydroxy-iodophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoate Backbone: The propanoate backbone is constructed through a series of reactions, including alkylation and esterification.
Introduction of the Hydroxy-Iodophenyl Moiety: The hydroxy-iodophenyl group is introduced via electrophilic substitution reactions, often using iodine and a suitable hydroxy precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium azide (NaN₃) for azide substitution, or organolithium reagents for other substitutions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
Benzyl (S)-2-(Cbz-amino)-3-(4-methoxy-3-iodophenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which may influence its chemical properties.
Uniqueness
Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate is unique due to the presence of both the hydroxy and iodine functional groups, which can participate in a variety of chemical reactions and potentially enhance its biological activity.
Eigenschaften
Molekularformel |
C24H22INO5 |
|---|---|
Molekulargewicht |
531.3 g/mol |
IUPAC-Name |
benzyl 3-(4-hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C24H22INO5/c25-20-13-19(11-12-22(20)27)14-21(23(28)30-15-17-7-3-1-4-8-17)26-24(29)31-16-18-9-5-2-6-10-18/h1-13,21,27H,14-16H2,(H,26,29) |
InChI-Schlüssel |
ADPQWPYMKISPDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)I)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



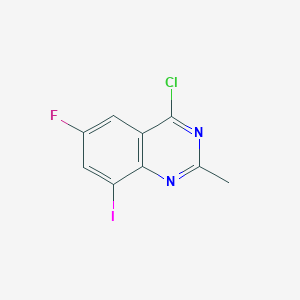
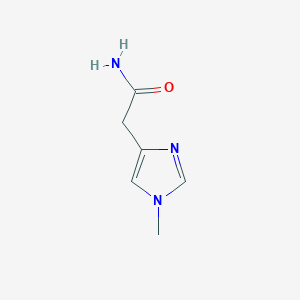
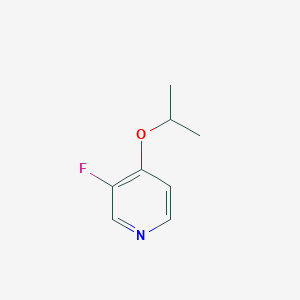

![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)



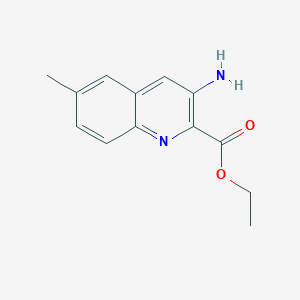
![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)


